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Abstract
This technical guide provides an in-depth overview of the spectroscopic analysis of

dihydroxyaluminum aminoacetate, an active pharmaceutical ingredient primarily used as an

antacid. The document details the fundamental chemical and physical properties of the

compound and outlines the application of key spectroscopic and analytical techniques for its

characterization. While specific spectral data for dihydroxyaluminum aminoacetate is not widely

published, this guide synthesizes information from official pharmacopeial monographs and

analogous compounds to present a comprehensive analytical framework. This includes

methodologies for Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR)

Spectroscopy, Raman Spectroscopy, Mass Spectrometry (MS), Thermogravimetric Analysis

(TGA), and X-ray Diffraction (XRD). Experimental protocols derived from standard

pharmaceutical analysis procedures are provided, alongside tables summarizing key

quantitative parameters.

Introduction
Dihydroxyaluminum aminoacetate, with the chemical formula C₂H₆AlNO₄, is an aluminum salt

of the amino acid glycine.[1][2][3][4][5][6][7][8][9] It is a white, odorless, and tasteless powder.

[8] This compound is practically insoluble in water and organic solvents but dissolves in dilute

mineral acids and solutions of fixed alkalies.[8] Its primary pharmacological action is the

neutralization of gastric acid, making it a common component in antacid formulations.[8]
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Accurate and robust analytical methods are crucial for the quality control and characterization

of dihydroxyaluminum aminoacetate in pharmaceutical development and manufacturing.

Spectroscopic techniques are central to this, providing detailed information on molecular

structure, purity, and physical properties.

Physicochemical Properties
A summary of the key physicochemical properties of dihydroxyaluminum aminoacetate is

presented in Table 1. This data is essential for the selection and optimization of analytical

methods.

Property Value References

Chemical Formula C₂H₆AlNO₄ (anhydrous) [1][2][6][7]

Molecular Weight 135.05 g/mol (anhydrous) [1][2][6][7]

CAS Number
13682-92-3 (anhydrous),

41354-48-7 (hydrate)
[1][2][3]

Appearance White, odorless powder [8]

Solubility

Insoluble in water and organic

solvents; Soluble in dilute

mineral acids and solutions of

fixed alkalies

[8]

pH (1 in 25 suspension in

water)
6.5 - 7.5 [1][4][5]

Spectroscopic and Analytical Methodologies
Infrared (IR) Spectroscopy
Infrared spectroscopy is a powerful technique for identifying the functional groups present in a

molecule. For dihydroxyaluminum aminoacetate, IR spectroscopy can confirm the presence of

the amino, carboxylate, and hydroxyl groups, as well as the Al-O bonds.

Expected Spectral Features:
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Based on the structure of dihydroxyaluminum aminoacetate and spectral data from related

compounds, the following absorption bands are anticipated:

Wavenumber Range (cm⁻¹) Assignment

3400 - 3200

O-H stretching (from hydroxyl groups and water

of hydration), N-H stretching (from the amino

group)

~1610
Asymmetric stretching of the carboxylate group

(COO⁻)

~1410
Symmetric stretching of the carboxylate group

(COO⁻)

~1100 - 1000 C-N stretching

Below 1000 Al-O and Al-OH vibrations

Experimental Protocol: KBr Pellet Method

The KBr pellet method is a common technique for the IR analysis of solid samples.[10][11][12]

[13]

Sample Preparation:

Thoroughly grind 1-2 mg of dihydroxyaluminum aminoacetate with approximately 200 mg

of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar.[13]

The mixture should be a fine, homogeneous powder.

Pellet Formation:

Transfer the powder mixture into a pellet die.

Apply pressure (typically 8-10 tons) under vacuum to form a transparent or translucent

pellet.[13]

Spectral Acquisition:
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Place the KBr pellet in the sample holder of the FTIR spectrometer.

Record the spectrum, typically in the range of 4000 to 400 cm⁻¹.

Acquire a background spectrum of a blank KBr pellet to subtract from the sample

spectrum.

Sample Preparation Pellet Formation Spectral Acquisition

Grind Sample Mix with KBr Load Die Apply Pressure Place Pellet in FTIR Record Spectrum

Click to download full resolution via product page

FTIR KBr Pellet Method Workflow

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical environment of atomic

nuclei. For dihydroxyaluminum aminoacetate, ¹H, ¹³C, and ²⁷Al NMR would be the most

informative. Due to its insolubility in most common NMR solvents, D₂O with the addition of a

minimal amount of acid (e.g., DCl) to achieve dissolution would be a suitable solvent system.

Expected ¹H and ¹³C NMR Data:

The glycine moiety is expected to show characteristic signals.

Nucleus
Expected Chemical
Shift (ppm)

Multiplicity Assignment

¹H ~3.2 Singlet -CH₂-

¹³C ~45 - -CH₂-

¹³C ~175 - -COO⁻

Experimental Protocol: Solution-State NMR
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Sample Preparation:

Suspend approximately 10-20 mg of dihydroxyaluminum aminoacetate in 0.6-0.7 mL of

D₂O in an NMR tube.

Add a minimal amount of DCl dropwise until the solid dissolves.

Spectral Acquisition:

Acquire ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer.

For ²⁷Al NMR, a broader spectral width and a reference standard such as Al(NO₃)₃ in D₂O

would be used.[14][15] A study on the neutralization of dihydroxyaluminum aminoacetate

with hydrochloric acid using ²⁷Al NMR indicated the presence of monomeric and polymeric

aluminum species in solution.[14]

Suspend in D2O Add DCl for Dissolution Acquire Spectra

Click to download full resolution via product page

NMR Sample Preparation and Analysis

Raman Spectroscopy
Raman spectroscopy is complementary to IR spectroscopy and is particularly useful for

analyzing symmetric vibrations and bonds in a nonpolar environment. For dihydroxyaluminum

aminoacetate, Raman spectroscopy could provide further insights into the carboxylate and Al-O

vibrations.

Experimental Protocol: Solid-State Raman

Sample Preparation:

Place a small amount of the dihydroxyaluminum aminoacetate powder on a microscope

slide or in a suitable sample holder.

Spectral Acquisition:
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Acquire the Raman spectrum using a Raman spectrometer with an appropriate laser

excitation wavelength (e.g., 785 nm).

Set the laser power and acquisition time to obtain a good signal-to-noise ratio without

causing sample degradation.

Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and elemental composition of a

compound and can provide structural information through fragmentation analysis. Electrospray

ionization (ESI) would be a suitable technique for dihydroxyaluminum aminoacetate.

Expected Fragmentation Pattern:

The fragmentation of the protonated molecule [M+H]⁺ would likely involve the loss of water,

carbon dioxide, and parts of the glycine molecule.

Experimental Protocol: ESI-MS

Sample Preparation:

Prepare a dilute solution of dihydroxyaluminum aminoacetate in a suitable solvent system,

likely an acidic aqueous/organic mixture (e.g., water/methanol with 0.1% formic acid) to

promote ionization.

Analysis:

Infuse the sample solution into the ESI source of the mass spectrometer.

Acquire the mass spectrum in positive ion mode.

Perform tandem MS (MS/MS) on the parent ion to obtain fragmentation data.

Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature. For

dihydroxyaluminum aminoacetate hydrate, TGA can be used to determine the water content

and to study its thermal decomposition profile. The USP monograph specifies a "loss on drying"
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of not more than 14.5% when dried at 130°C to a constant weight, which corresponds to the

water of hydration.[1][4][5]

Experimental Protocol: TGA

Sample Preparation:

Accurately weigh a small amount (5-10 mg) of dihydroxyaluminum aminoacetate into a

TGA pan.

Analysis:

Heat the sample in a TGA instrument under a controlled atmosphere (e.g., nitrogen) at a

constant heating rate (e.g., 10 °C/min).

Record the mass loss as a function of temperature.

Weigh Sample Heat in TGA Record Mass Loss

Click to download full resolution via product page

Thermogravimetric Analysis Workflow

X-ray Diffraction (XRD)
XRD is used to analyze the crystalline structure of a solid material. For dihydroxyaluminum

aminoacetate, powder XRD can be used to identify the crystalline form and to check for the

presence of other crystalline phases.

Experimental Protocol: Powder XRD

Sample Preparation:

Gently grind the dihydroxyaluminum aminoacetate powder to a fine, uniform consistency.

Pack the powder into a sample holder.
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Data Acquisition:

Collect the diffraction pattern using an X-ray diffractometer over a specific 2θ range (e.g.,

5° to 50°).

The resulting diffractogram will show peaks at specific 2θ angles that are characteristic of

the crystalline structure.

Quantitative Analysis from USP Monograph
The United States Pharmacopeia (USP) provides several quantitative tests for the quality

control of dihydroxyaluminum aminoacetate.[1][4][5] These are summarized in Table 2.

Test Method Summary Specification References

Assay

Titration with edetate

disodium (EDTA) after

dissolution in

hydrochloric acid.

94.0% - 102.0% (on

dried basis)
[1][4][5]

Nitrogen Content
Kjeldahl method

(Method II <461>)

9.90% - 10.60% (on

dried basis)
[1][4][5]

Loss on Drying
Drying at 130 °C to

constant weight.
Not more than 14.5% [1][4][5]

pH

Measurement of a 1 in

25 suspension in

water.

6.5 - 7.5 [1][4][5]

Mercury Method IIa <261> Not more than 1 ppm [1][4][5]

Conclusion
The spectroscopic and analytical methods outlined in this guide provide a comprehensive

framework for the characterization of dihydroxyaluminum aminoacetate. While a complete set

of published reference spectra is not readily available, the combination of techniques

described, guided by the specifications in the USP monograph and knowledge of similar

compounds, allows for robust quality control and in-depth structural analysis. For drug
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development professionals, the application of these methods is essential to ensure the identity,

purity, and quality of dihydroxyaluminum aminoacetate in pharmaceutical formulations. Further

research to publish detailed spectral data would be a valuable contribution to the

pharmaceutical analysis community.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1365118#spectroscopic-analysis-of-
dihydroxyaluminum-aminoacetate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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